molecular formula C14H15NO4 B2443712 Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate CAS No. 100944-55-6

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate

Katalognummer: B2443712
CAS-Nummer: 100944-55-6
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: WUIPHQPYGMFCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a chemical compound with the molecular formula C14H15NO4 and a molar mass of 261.27 g/mol . This compound is characterized by its unique structure, which includes an oxazinan ring and a benzyl group. It is used in various scientific research applications due to its interesting chemical properties.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of benzylamine with a suitable oxazinone derivative, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate can be compared with other similar compounds, such as:

    Methyl 2-(5-phenyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(5-methyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Contains a methyl group instead of a benzyl group.

    Methyl 2-(5-ethyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Features an ethyl group in place of the benzyl group.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves the condensation of benzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. The imine is then reacted with ethyl chloroacetate to form the desired product.", "Starting Materials": [ "Benzaldehyde", "2-amino-2-methyl-1-propanol", "Ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with ethyl chloroacetate in the presence of a base to form the desired product, Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate." ] }

CAS-Nummer

100944-55-6

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate

InChI

InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3

InChI-Schlüssel

WUIPHQPYGMFCRH-UHFFFAOYSA-N

SMILES

COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2

Kanonische SMILES

COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.